MOR Binding Affinity: Naltalimide Exhibits 43-Fold Higher Affinity Than Morphine at the Human μ-Opioid Receptor
In competitive radioligand-binding assays using cells expressing recombinant human μ-opioid receptors (MORs), naltalimide (TRK-130) demonstrated a Ki of 0.268 ± 0.012 nM. Under identical assay conditions, morphine exhibited a Ki of 11.5 ± 0.4 nM, representing a 43-fold difference in binding affinity favoring naltalimide [1]. This sub-nanomolar affinity positions naltalimide among the highest-affinity MOR ligands characterized in the morphinan series.
| Evidence Dimension | Binding affinity at human μ-opioid receptor (MOR), Ki |
|---|---|
| Target Compound Data | Ki = 0.268 ± 0.012 nM |
| Comparator Or Baseline | Morphine: Ki = 11.5 ± 0.4 nM |
| Quantified Difference | Naltalimide affinity is approximately 43-fold higher (0.268 nM vs 11.5 nM) |
| Conditions | Radioligand-binding assay using cells expressing recombinant human MORs; [³H]-diprenorphine as radioligand; same study, same experimental system |
Why This Matters
Higher target affinity at lower concentrations enables potentially lower dosing requirements and may reduce off-target receptor engagement, a critical consideration in CNS drug procurement for OAB models.
- [1] Fujimura M, Izumimoto N, Momen S, Yoshikawa S, Kobayashi R, Kanie S, Hirakata M, Komagata T. Characteristics of TRK-130 (Naltalimide), a novel opioid ligand, as a new therapeutic agent for overactive bladder. J Pharmacol Exp Ther. 2014 Sep;350(3):543-51. doi: 10.1124/jpet.114.214031. Ki values and selectivity ratios from main Table. View Source
